A 331440 dihydrochloride
Overview
Description
A 331440 dihydrochloride is a non-imidazole histamine H3 receptor antagonist . It has a high affinity for the histamine H3 receptor, with IC50 values of 22.7 nM for the human cortex histamine H3 . It is important in homeostasis and physiology .
Molecular Structure Analysis
The molecular weight of A 331440 dihydrochloride is 422.39 . Its chemical formula is C22H27N3O·2HCl . The SMILES string representation is CN([C@H]1CN(CCCOC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CC1)C.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
A 331440 dihydrochloride is a white solid . It is desiccated at room temperature . It has a solubility of <42.24mg/ml in H2O and <8.45mg/ml in DMSO .Scientific Research Applications
1. Antiobesity Potential
A-331440 dihydrochloride, identified as [4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile], has been investigated for its potential as an antiobesity agent. Studies have focused on its role as a potent and selective antagonist of histamine H3 receptors. Notably, this compound demonstrated promising results in reducing body weight and fat in mice models on a high-fat diet, indicating its potential in addressing obesity-related issues (Hancock et al., 2004).
2. Exploration of Analogues for Improved Safety
Research has also been conducted to develop safer analogues of A-331440, retaining its potency and selectivity for H3 receptors but without genotoxicity. This led to the discovery of compounds like A-417022 and A-423579, which showed no genotoxic effects in micronucleus assays while maintaining high potency as H3 receptor antagonists. These analogues represent safer alternatives for further evaluation in antiobesity applications (Hancock et al., 2004).
3. Implications in Pharmacokinetics and Drug Interactions
In addition to its direct effects, A-331440 has been studied in the context of pharmacokinetic interactions with other drugs. For instance, the role of histamine H3 receptor antagonists like A-331440 in modulating the locomotor effects of cocaine has been examined, shedding light on the complex interactions between different drug mechanisms (Christian Brabant et al., 2009).
properties
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPYVTSGYYMTFS-GHVWMZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A 331440 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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